molecular formula C20H13F3N2O2 B10895065 6-(3-Methoxyphenyl)-3-phenyl-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine

6-(3-Methoxyphenyl)-3-phenyl-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine

Cat. No.: B10895065
M. Wt: 370.3 g/mol
InChI Key: PEMGUGCUPJSSQH-UHFFFAOYSA-N
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Description

6-(3-METHOXYPHENYL)-3-PHENYL-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE is a heterocyclic compound that belongs to the isoxazole family. This compound is characterized by the presence of a trifluoromethyl group, a methoxyphenyl group, and a phenyl group attached to an isoxazolo[5,4-b]pyridine core. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-METHOXYPHENYL)-3-PHENYL-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(3-methoxyphenyl)-1-phenylprop-2-en-1-one with trifluoromethylhydroxylamine in the presence of a base, such as potassium carbonate, to form the desired isoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(3-METHOXYPHENYL)-3-PHENYL-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(3-METHOXYPHENYL)-3-PHENYL-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-METHOXYPHENYL)-3-PHENYL-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The isoxazole ring can act as a bioisostere, mimicking the structure and function of natural biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-METHOXYPHENYL)-3-PHENYL-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H13F3N2O2

Molecular Weight

370.3 g/mol

IUPAC Name

6-(3-methoxyphenyl)-3-phenyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C20H13F3N2O2/c1-26-14-9-5-8-13(10-14)16-11-15(20(21,22)23)17-18(25-27-19(17)24-16)12-6-3-2-4-7-12/h2-11H,1H3

InChI Key

PEMGUGCUPJSSQH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=NO3)C4=CC=CC=C4

Origin of Product

United States

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